molecular formula C8H5ClFN3O B2876233 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016763-54-4

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2876233
CAS No.: 1016763-54-4
M. Wt: 213.6
InChI Key: OWAYIIRZEKFZKG-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chloro-6-fluorophenyl group and an amine group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Reaction Scheme:

  • 2-Chloro-6-fluorobenzohydrazide + Cyanogen bromide → Intermediate hydrazone
  • Intermediate hydrazone + Base (e.g., sodium hydroxide) → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

    Coupling Reactions: The amine group can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

    Reduction Products: Reduction can yield amine derivatives with altered oxidation states.

    Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the oxadiazole ring and the halogenated phenyl group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine

Comparison

Compared to its analogs, 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine exhibits unique properties due to the presence of both chlorine and fluorine atoms. These halogens can influence the compound’s electronic distribution, reactivity, and biological activity. For instance, the combination of chlorine and fluorine can enhance the compound’s lipophilicity and membrane permeability, potentially improving its efficacy as a drug or agrochemical.

Biological Activity

5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring substituted with a 2-chloro-6-fluorophenyl group and an amine group. Its molecular formula is C8H5ClFN3OC_8H_5ClFN_3O, highlighting the presence of halogen atoms that significantly influence its chemical behavior and biological properties .

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects in conditions like cancer.
  • Receptor Modulation : It can interact with various receptors, potentially altering cellular signaling pathways.
  • DNA Interaction : The oxadiazole ring structure allows for possible intercalation or binding to DNA, influencing replication and transcription processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The compound exhibited IC50_{50} values ranging from 0.67 to 0.87 µM across these cell lines .
Cell LineIC50_{50} (µM)
PC-30.67
HCT-1160.80
ACHN0.87

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against both Gram-positive and Gram-negative bacteria:

  • Gram-positive : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative : Displayed activity against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

When compared to analogs like 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine and 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine, the presence of both chlorine and fluorine in the structure of this compound enhances its lipophilicity and membrane permeability. This unique combination can improve the efficacy of the compound as a drug or agrochemical agent .

Compound NameLipophilicityMembrane Permeability
5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amineModerateLow
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-aminesModerateModerate
5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amines High High

Study on Anticancer Activity

A study conducted by researchers at the National Cancer Institute screened a series of oxadiazole derivatives for anticancer activity at a concentration of 105M10^{-5}M. Among the tested compounds, those structurally similar to 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amines showed significant growth inhibition percentages against various cancer cell lines. The most potent derivative demonstrated a growth inhibition percentage (GP) exceeding 95% against renal cancer cells .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives of oxadiazoles were tested against common bacterial strains. The results indicated that compounds with similar structural features to 5-(2-Chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amines displayed MIC values lower than those of traditional antibiotics like norfloxacin .

Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3O/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAYIIRZEKFZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C(O2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016763-54-4
Record name 5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine
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